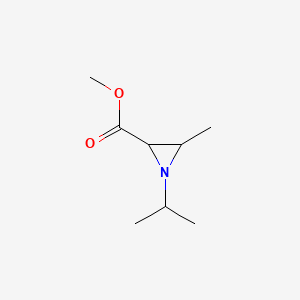
Methyl 1-isopropyl-3-methylaziridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom This compound is notable for its strained ring structure, which imparts unique reactivity properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-isopropyl-3-methylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isopropylamine derivative with a suitable ester, followed by cyclization to form the aziridine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of aziridine N-oxides.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride, resulting in the opening of the aziridine ring to form amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or alkoxides attack the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, under basic or acidic conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Substituted aziridines or ring-opened products.
科学研究应用
Methyl 1-isopropyl-3-methylaziridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Methyl 1-isopropyl-3-methylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, often involving nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of new bonds.
相似化合物的比较
Ethyl 1-isopropyl-3-methylaziridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 1-ethyl-3-methylaziridine-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the isopropyl group provides steric hindrance, affecting the compound’s reactivity compared to its analogs.
属性
IUPAC Name |
methyl 3-methyl-1-propan-2-ylaziridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(9)8(10)11-4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEIUMZJXOJPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N1C(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,4]Dioxino[2,3-d]pyrimidine](/img/structure/B590623.png)

![1h-Pyrimido[4,5-c][1,2]oxazine](/img/structure/B590630.png)
![barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590632.png)

